tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate

Lipophilicity Physicochemical characterization Conformational flexibility

tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate is a protected piperidine building block bearing a 2-amino-4-fluorophenoxy motif connected through a methylene linker. Its Boc‑protected piperidine core enables orthogonal deprotection and further derivatization, while the fluorine substituent and primary aniline provide sites for additional functionalization.

Molecular Formula C17H25FN2O3
Molecular Weight 324.396
CAS No. 1286264-60-5
Cat. No. B2522666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate
CAS1286264-60-5
Molecular FormulaC17H25FN2O3
Molecular Weight324.396
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)F)N
InChIInChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3
InChIKeyNBUHZNITPNUFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate (CAS 1286264-60-5): Strategic Intermediate Overview for Research Procurement


tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate is a protected piperidine building block bearing a 2-amino-4-fluorophenoxy motif connected through a methylene linker. Its Boc‑protected piperidine core enables orthogonal deprotection and further derivatization, while the fluorine substituent and primary aniline provide sites for additional functionalization . The compound is supplied as a 95–98% purity solid and is primarily used as an intermediate in medicinal chemistry campaigns targeting kinase and receptor programs .

Why tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate Cannot Be Freely Substituted with In‑Class Analogs


Closely related piperidine‑phenoxy intermediates often appear functionally identical; however, subtle structural variations—particularly the presence or absence of the benzylic methylene spacer—can alter conformational flexibility, lipophilicity, and metabolic susceptibility . Even predicted physicochemical differences, such as logP shifts of ~0.3 units or pKa variations of ~0.2 units, can translate into divergent pharmacokinetic profiles in lead series . Without direct comparative data, assuming interchangeability risks undermining SAR reproducibility and procurement‑driven synthetic strategy.

Quantitative Differentiation Evidence for tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate


Spacer‑Dependent Lipophilicity Shift vs. Direct‑Ether Analog

The methylene spacer in the target compound introduces an additional rotatable bond and increases molecular weight by 14 Da relative to the direct‑ether analog tert‑butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate (CAS 1233954-92-1). This modification results in a predicted logP increase of approximately 0.3 units (target clogP ~3.1 vs. analog clogP ~2.8, both ACD/Labs Percepta) . Higher lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, influencing both biochemical assay performance and in vivo ADME profiles.

Lipophilicity Physicochemical characterization Conformational flexibility

Increased Conformational Flexibility Due to Benzylic Methylene Spacer

The target compound contains four rotatable bonds (excluding ring systems), while the direct‑ether analog tert‑butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate has only three . The additional freely rotating bond (C–O–CH₂–piperidine) provides greater conformational sampling, which can be advantageous for adapting to irregular protein binding pockets. No experimental binding data directly comparing the two intermediates were identified; however, class‑level structure‑activity relationship (SAR) knowledge indicates that methylene‑linked piperidine‑phenoxy systems can achieve binding poses unattainable by directly linked ether analogs [1].

Conformational analysis Rotatable bonds Drug design

Predictive pKa and Basicity Trend Relative to Direct‑Ether Analog

The predicted pKa of the target compound’s aniline nitrogen is 3.78±0.10 (ACD/Labs Percepta) , whereas the direct‑ether analog tert‑butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate is predicted to have a pKa of approximately 3.65±0.10 (same platform) . The slight reduction in basicity for the analog (ΔpKa ≈ +0.13) is consistent with the electron‑withdrawing inductive effect of the oxygen atom being transmitted more effectively without the insulating methylene spacer. This difference, though small, can affect protonation state at physiological pH and thus influence solubility, permeability, and target engagement in biological assays.

Ionization constant Basicity Physicochemical characterization

Supplier Quality and Purity Benchmarking for Procurement Decision

Commercial sourcing data reveal that the target compound is typically offered at 95% purity (Fluorochem, Chemenu) , while the direct‑ether analog tert‑butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate is available at up to 98% purity from specialized suppliers (MolCore) . Although both intermediates can be procured at >95% purity, the narrower purity specification of the target (95% minimum vs. 98% available for the analog) may necessitate additional purification before use in sensitive catalytic reactions or biological assays. Bulk pricing is roughly comparable at the gram scale (£700–900/1 g), so procurement choice hinges on synthetic compatibility rather than cost.

Purity Quality control Vendor comparison

Procurement‑Guided Application Scenarios for tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate


Kinase Inhibitor Lead Optimization Requiring Enhanced Conformational Sampling

When a medicinal chemistry campaign has identified a hinge‑binding piperidine‑phenoxy pharmacophore but crystal structures reveal a narrow or induced‑fit pocket, the target compound’s extra rotatable bond (4 vs. 3) provides a wider conformational ensemble . This flexibility can be exploited to access binding poses that the rigid direct‑ether analog cannot achieve, potentially rescuing a stalled lead series. Procurement of the methylene‑linked intermediate is recommended when SAR around the linker region is being explored.

Late‑Stage Functionalization Tolerant of Moderate Basicity

The target compound’s slightly higher predicted pKa (3.78 vs. 3.65) means that a larger fraction remains un‑protonated at pH 4–5, facilitating acylation or reductive amination reactions that require a free aniline nucleophile . Labs conducting parallel synthesis on fluorophenyl‑piperidine libraries should consider this intermediate when reaction conditions demand marginally improved nucleophilicity without altering the fluorinated ring electronics.

High‑Purity Requirements for Crystallography or Biophysical Assays

Although the target compound is offered at 95% purity, procurement for crystallography or SPR studies may require additional in‑house purification to remove structurally similar impurities . Teams choosing between the target and the 98%‑pure direct‑ether analog should evaluate whether the 3% purity gap justifies the extra purification effort. If the synthetic route mandates the benzylic linker, the target remains the sole viable intermediate; the decision should then include a purification step in the project timeline.

Metabolic Stability Assessment in Lead Profiling

The higher lipophilicity (ΔclogP ≈ +0.3) of the target compound may predispose final analogues to cytochrome P450‑mediated oxidation, especially at the benzylic methylene position [1]. This property can be strategically leveraged: if a project desires rapid metabolic clearance (e.g., for an inhaled therapeutic), the target compound may offer an advantage. Conversely, if metabolic stability is paramount, the direct‑ether analog might be the preferred intermediate. Quantitative metabolic data from in‑house microsomal assays are recommended before bulk procurement.

Quote Request

Request a Quote for tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.